![molecular formula C18H23N3O3 B609990 (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one CAS No. 1622291-66-0](/img/structure/B609990.png)
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one
Overview
Description
Scientific Research Applications
Discovery in Metabotropic Glutamate Receptor Modulation
- Research Context: The compound (R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one, identified as PF-06462894, was investigated as a metabotropic glutamate receptor 5 negative allosteric modulator (mGlu5 NAM). This research focused on its potential therapeutic applications and toxicity profile. Notably, PF-06462894 did not activate immune responses in a mouse model, and no evidence of reactive metabolites formation was observed in plasma samples from toxicology studies (Stepan et al., 2017).
Biological Activity in Dihydrofolate Reductase Enzyme System
- Synthesis and Biological Activity: A series of compounds, including 6-substituted and 6,7-disubstituted pyrimido[4,5-b][1,4]oxazines, were synthesized for potential antifolate activity in a dihydrofolate reductase enzyme system. The study explored the biological activity of these compounds, contributing to the understanding of their potential therapeutic uses (Lin et al., 1979).
Antiviral Properties
- Antiviral Activity Analysis: A study examined the antiviral activity of various pyrimidine nucleosides, including derivatives from the base 6H,8H-3,4-dihydropyrimido[4,5-c][1,2]oxazin-7-one. These compounds demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), revealing their potential as antiviral agents (Loakes et al., 1995).
Exploration in Chemical Space
- Chemical Diversity and Synthesis: The exploration of unconquered chemical space, including various heteroaromatic rings such as pyrimido[2,1-c][1,4]oxazin derivatives, has been a significant area of research. This work has contributed to the expansion of chemical diversity, highlighting innovative synthetic methodologies and applications in biology and material science (Thorimbert et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6R)-6-(2,2-dimethylpropyl)-2-(pyridin-2-ylmethoxy)-7,9-dihydro-6H-pyrimido[2,1-c][1,4]oxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)9-14-11-23-12-15-20-16(8-17(22)21(14)15)24-10-13-6-4-5-7-19-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYOEYPJWXMRN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1COCC2=NC(=CC(=O)N12)OCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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